molecular formula C12H11N5O2S B1392455 (1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide CAS No. 1255791-12-8

(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide

Cat. No. B1392455
M. Wt: 289.32 g/mol
InChI Key: AAVRZEKKMZCYFM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

Physical and chemical properties include the compound’s melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

  • Heterocyclic Synthesis and Antioxidant Activity :

    • Pyrazolo[1,5-a]pyrimidines and other heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety were synthesized and evaluated as antioxidants, with some compounds showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
  • Sonochemical Synthesis :

    • A sonochemical method for synthesizing pyrazolo[1,5-a]pyrimidines was reported, highlighting advantages like simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).
  • Biomedical Applications :

  • Anti-Inflammatory Activity :

    • Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Anticancer Activity :

    • 4-Aminoantipyrine derivatives were synthesized and showed promising anticancer effects against a human tumor breast cancer cell line MCF7 (Ghorab et al., 2014).
  • Antimicrobial Activity :

    • Synthesis of new pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyrimido[1,2-a]benzimidazole derivatives containing pyridine moiety resulted in compounds with potential antimicrobial activities (Abdelriheem et al., 2017).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or using the compound. This includes toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved.


properties

IUPAC Name

N'-hydroxy-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-11(15-19)7-16-3-4-17-9(12(16)18)6-8(14-17)10-2-1-5-20-10/h1-6,19H,7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVRZEKKMZCYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 2
Reactant of Route 2
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 3
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 4
Reactant of Route 4
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 5
Reactant of Route 5
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 6
Reactant of Route 6
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide

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